molecular formula C10H17NO2S B14740692 Thiocyanatoacetic acid, heptyl ester CAS No. 5345-65-3

Thiocyanatoacetic acid, heptyl ester

Cat. No.: B14740692
CAS No.: 5345-65-3
M. Wt: 215.31 g/mol
InChI Key: BWCWVGKCCAGSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The thiocyanato (–SCN) group replaces the hydroxyl (–OH) of acetic acid, conferring unique reactivity and physicochemical properties. The heptyl chain (C₇H₁₅) enhances lipophilicity, influencing solubility and biological interactions.

Synthesis and Applications Thiocyanato esters are typically synthesized via nucleophilic substitution between thiocyanate salts and haloacetates or esterification of thiocyanatoacetic acid with alcohols. Potential applications include agrochemicals (e.g., pediculicides) and specialty chemicals, leveraging the –SCN group’s bioactivity .

Properties

CAS No.

5345-65-3

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

heptyl 2-thiocyanatoacetate

InChI

InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-13-10(12)8-14-9-11/h2-8H2,1H3

InChI Key

BWCWVGKCCAGSDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanatoacetic acid, heptyl ester can be synthesized through the esterification of thiocyanatoacetic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Thiocyanatoacetic acid, heptyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Thiocyanatoacetic acid and heptyl alcohol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

Mechanism of Action

The mechanism of action of thiocyanatoacetic acid, heptyl ester involves the reactivity of the thiocyanato group. The thiocyanato group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The ester linkage can also be hydrolyzed to release thiocyanatoacetic acid and heptyl alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Alkyl Chain Length Variation

Thiocyanatoacetic Acid Hexyl Ester (C₆H₁₃ ester)
  • Structure : Hexyl group (C₆H₁₃) instead of heptyl.
  • Applications : Used as an intermediate in organic synthesis .
Thiocyanatoacetic Acid Octyl Ester (Hypothetical)
  • Structure : Octyl group (C₈H₁₇).
  • Properties : Higher molecular weight and lipophilicity than heptyl ester, likely enhancing persistence in lipid-rich environments.

Data Table 1: Alkyl Chain Impact on Properties

Property Hexyl Ester Heptyl Ester Octyl Ester
Molecular Weight (g/mol) ~215 (estimated) ~229 (estimated) ~243 (estimated)
LogP (Predicted) ~3.5 ~4.0 ~4.5
Hydrolysis Rate* Moderate High Low

*Based on : Heptyl esters hydrolyze faster than shorter or longer chains due to optimal enzyme-substrate interaction .

Functional Group Variation

Heptyl Acetate (C₇H₁₅OAc)
  • Structure: Acetic acid esterified with heptanol.
  • Properties: Lacks the –SCN group, making it less reactive. Used in fragrances (e.g., fruity notes) and solvents .
  • Hydrolysis : Rapidly cleaved by lipases, similar to heptyl thiocyanatoacetate .
Heptyl Protocatechuate
  • Structure: Protocatechuic acid (3,4-dihydroxybenzoic acid) esterified with heptanol.
  • Bioactivity : Exhibits 10-fold higher superoxide inhibition than the parent acid, highlighting the role of heptyl esters in enhancing bioactivity .

Data Table 2: Functional Group Impact

Compound Functional Group Key Property Application
Heptyl Acetate –OAc High volatility, fruity odor Fragrances, solvents
Heptyl Thiocyanatoacetate –SCN Reactive, lipophilic Agrochemicals, biocides
Heptyl Protocatechuate –Catechol Antioxidant, anti-inflammatory Pharmaceuticals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.